molecular formula C17H18N4O4S B2454999 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime CAS No. 383147-21-5

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime

Cat. No.: B2454999
CAS No.: 383147-21-5
M. Wt: 374.42
InChI Key: BEYIUOQJPACBOC-LDADJPATSA-N
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Description

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime is a complex organic compound with the molecular formula C17H18N4O4S and a molecular weight of 374.42 g/mol . This compound is characterized by the presence of a nitro group, a thienylcarbonyl group, a piperazine ring, and an O-methyloxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the thienylcarbonyl intermediate: This involves the reaction of thiophene with a carbonyl compound under specific conditions to form the thienylcarbonyl group.

    Piperazine ring formation: The thienylcarbonyl intermediate is then reacted with piperazine to form the piperazino derivative.

    Introduction of the nitro group: Nitration of the piperazino derivative introduces the nitro group at the desired position.

    Formation of the benzenecarbaldehyde: The nitro-piperazino compound is then reacted with a benzaldehyde derivative to form the benzenecarbaldehyde.

    O-methyloxime formation: Finally, the benzenecarbaldehyde derivative is reacted with methoxyamine to form the O-methyloxime group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group and thienylcarbonyl group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. Detailed studies are required to fully elucidate the specific molecular targets and mechanisms involved .

Comparison with Similar Compounds

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its chemical and biological properties.

Properties

IUPAC Name

[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-25-18-12-13-4-5-14(15(11-13)21(23)24)19-6-8-20(9-7-19)17(22)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYIUOQJPACBOC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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